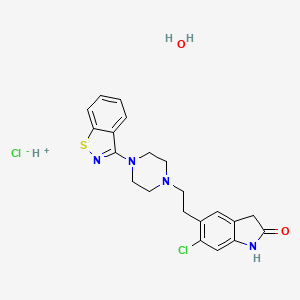

Ziprasidone hydrochloride monohydrate

Übersicht

Beschreibung

Ziprasidonhydrochlorid ist ein atypisches Antipsychotikum, das in erster Linie zur Behandlung von Schizophrenie und bipolarer Störung eingesetzt wird . Es ist bekannt für seine Wirksamkeit bei der Behandlung von Symptomen dieser psychischen Erkrankungen mit einem relativ geringeren Risiko metabolischer Nebenwirkungen im Vergleich zu anderen Antipsychotika . Die Verbindung ist sowohl in oralen als auch in intramuskulären Formen erhältlich .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ziprasidonhydrochlorid umfasst mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von 5-(2-Chlorethyl)-6-chloroxindol mit 1-(1,2-Benzisothiazol-3-yl)piperazin in Gegenwart von wässrigem Natriumcarbonat . Dieses Gemisch wird 14 Stunden unter Rückfluss erhitzt, anschließend abgekühlt und filtriert, um das Produkt zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Ziprasidonhydrochlorid konzentriert sich auf die Erzielung hoher Reinheit und Ausbeute. Der Prozess beinhaltet die Herstellung von im Wesentlichen reinem Hydrochloridsalz von Ziprasidon . Die Synthesemethode ist so konzipiert, dass sie einfach, steuerbar und unter milden Bedingungen durchgeführt werden kann, um die Sicherheit und Qualität des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ziprasidone hydrochloride involves multiple steps. One common method includes the reaction of 5-(2-chloroethyl)-6-chloro-oxindole with 1-(1,2-benzisothiazol-3-yl)piperazine in the presence of aqueous sodium carbonate . This mixture is heated to reflux for 14 hours, followed by cooling and filtration to obtain the product .

Industrial Production Methods

Industrial production of ziprasidone hydrochloride focuses on achieving high purity and yield. The process involves the preparation of substantially pure hydrochloride salt of ziprasidone . The synthesis method is designed to be simple, controllable, and conducted under mild conditions to ensure the safety and quality of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ziprasidonhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So können Oxidationreaktionen verschiedene oxidierte Derivate von Ziprasidon liefern, während Reduktionsreaktionen reduzierte Formen der Verbindung produzieren können .

Wissenschaftliche Forschungsanwendungen

Ziprasidonhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der genaue Wirkmechanismus von Ziprasidonhydrochlorid ist nicht vollständig geklärt. Es wird vermutet, dass er die Modulation der Neurotransmitteraktivität im Gehirn beinhaltet . Ziprasidonhydrochlorid hat eine hohe Affinität für Dopamin-D2- und Serotonin-5-HT2A-Rezeptoren und wirkt an diesen Stellen als Antagonist . Es wirkt auch als Agonist an Serotonin-5-HT1A-Rezeptoren und hemmt in mäßigem Umfang die Wiederaufnahme von Serotonin und Noradrenalin .

Wirkmechanismus

The exact mechanism of action of ziprasidone hydrochloride is not fully understood. it is believed to involve the modulation of neurotransmitter activity in the brain . Ziprasidone hydrochloride has a high affinity for dopamine D2 and serotonin 5-HT2A receptors, functioning as an antagonist at these sites . It also acts as an agonist at serotonin 5-HT1A receptors and moderately inhibits the reuptake of serotonin and norepinephrine .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Clozapin

- Olanzapin

- Quetiapin

- Risperidon

Einzigartigkeit

Ziprasidonhydrochlorid ist unter den atypischen Antipsychotika einzigartig aufgrund seines relativ geringeren Risikos metabolischer Nebenwirkungen wie Gewichtszunahme und eingeschränkter Glukosetoleranz . Darüber hinaus hat es ein deutliches Rezeptorbindungsprofil mit hoher Affinität für sowohl Dopamin- als auch Serotoninrezeptoren .

Biologische Aktivität

Ziprasidone hydrochloride monohydrate is an atypical antipsychotic primarily used for the treatment of schizophrenia and bipolar disorder. Its biological activity stems from its complex pharmacological profile, which includes interactions with various neurotransmitter receptors. This article delves into the biological activity of ziprasidone, supported by data tables, case studies, and detailed research findings.

Pharmacodynamics

Ziprasidone exhibits high affinity for several receptors:

- Dopamine Receptors : It has significant binding affinity for dopamine D2 and D3 receptors (Ki values of 4.8 nM and 7.2 nM, respectively).

- Serotonin Receptors : The compound also interacts with serotonin receptors, including 5HT2A (Ki = 0.4 nM), 5HT2C (Ki = 1.3 nM), and 5HT1A (Ki = 3.4 nM).

- Adrenergic and Histamine Receptors : It acts as an antagonist at α1-adrenergic receptors (Ki = 10 nM) and shows moderate affinity for histamine H1 receptors (Ki = 47 nM) .

These interactions contribute to its efficacy in treating psychotic disorders while minimizing certain side effects commonly associated with other antipsychotics.

Pharmacokinetics

Ziprasidone's pharmacokinetic profile varies based on the route of administration:

- Intramuscular Administration : Bioavailability is 100%, with peak serum concentrations reached approximately 60 minutes post-administration.

- Oral Administration : The bioavailability is about 60% when taken without food but can increase significantly with a high-calorie meal .

The drug is extensively metabolized in the liver, primarily through aldehyde oxidase, with minor contributions from cytochrome P450 enzymes. The mean terminal half-life is around 10 hours, allowing for once or twice daily dosing .

Case Studies and Clinical Findings

Several studies have evaluated the clinical effects and safety profile of ziprasidone:

- Efficacy in Bipolar Disorder : A study involving patients with acute manic or mixed episodes showed that ziprasidone significantly reduced symptoms compared to placebo, with a favorable safety profile regarding metabolic side effects .

- Side Effects : While ziprasidone is associated with lower rates of weight gain and sedation compared to other antipsychotics, it can cause orthostatic hypotension and rash in some patients. Management strategies include dose adjustment and adjunctive treatments such as antihistamines .

In Vitro Studies

Recent research has focused on the permeability and cytotoxicity of this compound nanocrystals:

- Caco-2 Cell Permeability : Studies demonstrated that nanocrystals of ziprasidone enhance permeability across intestinal barriers compared to coarse powder formulations. This improvement could lead to better bioavailability and therapeutic outcomes .

- Cytotoxicity Testing : The cytotoxic effects were assessed using MTT assays on Caco-2 cells, indicating that while ziprasidone has some cytotoxic potential, its therapeutic index remains favorable when used at clinically relevant doses .

Summary Table of Biological Activity

| Parameter | Value/Description |

|---|---|

| Dopamine D2 Ki | 4.8 nM |

| Serotonin 5HT2A Ki | 0.4 nM |

| Bioavailability (IM) | 100% |

| Bioavailability (Oral) | ~60% (increased with food) |

| Half-Life | ~10 hours |

| Primary Metabolism Pathway | Aldehyde oxidase |

| Common Side Effects | Orthostatic hypotension, rash |

Eigenschaften

IUPAC Name |

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4OS.ClH/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;/h1-4,11,13H,5-10,12H2,(H,23,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDBKBRIBJLNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00153762 | |

| Record name | Ziprasidone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122883-93-6 | |

| Record name | Ziprasidone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122883-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ziprasidone hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122883936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ziprasidone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Indol-2-one, 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIPRASIDONE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAL53626GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.